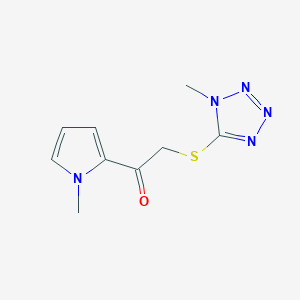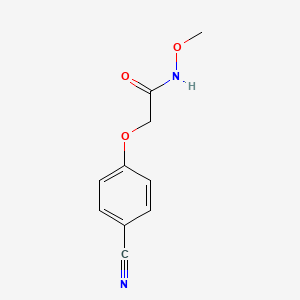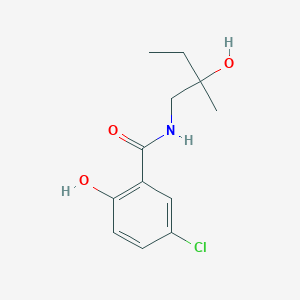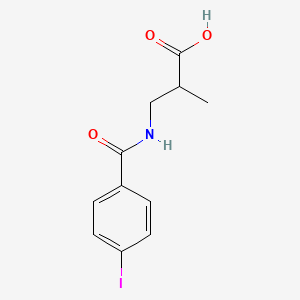
3-(4-Iodobenzamido)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodobenzamido)-2-methylpropanoic acid is an organic compound that features an amide linkage between a 4-iodobenzene ring and a 2-methylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodobenzamido)-2-methylpropanoic acid typically involves the following steps:
Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 4-iodobenzoyl chloride is then reacted with 2-methylpropanoic acid in the presence of a base such as triethylamine to form the desired amide linkage.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodobenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-iodobenzoic acid and 2-methylpropanoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced forms
Propiedades
Fórmula molecular |
C11H12INO3 |
|---|---|
Peso molecular |
333.12 g/mol |
Nombre IUPAC |
3-[(4-iodobenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12INO3/c1-7(11(15)16)6-13-10(14)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
ALTCPMQUMYGLRT-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C1=CC=C(C=C1)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


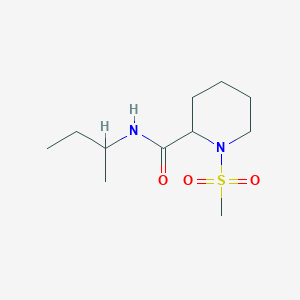
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)


